molecular formula C15H12ClNOS B1668557 5-Phenacylthieno(3,2-c)pyridinium chloride CAS No. 64955-45-9

5-Phenacylthieno(3,2-c)pyridinium chloride

Cat. No.: B1668557
CAS No.: 64955-45-9
M. Wt: 289.8 g/mol
InChI Key: TZDJIQPAOYGOTB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CH-200 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general organic synthesis techniques such as nucleophilic substitution, electrophilic addition, and condensation reactions are likely involved.

Industrial Production Methods: Industrial production of CH-200 would involve scaling up the laboratory synthesis methods to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CH-200 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert CH-200 into reduced forms with different properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

CH-200 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and potential therapeutic applications.

    Medicine: Studied for its antiarrhythmic properties and potential use in treating cardiac arrhythmias.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of CH-200 involves its interaction with specific molecular targets in the body. It exerts its antiarrhythmic effects by modulating ion channels in cardiac cells, thereby stabilizing the cardiac rhythm. The exact molecular pathways and targets are still under investigation, but it is believed to affect sodium and potassium channels, which play a crucial role in cardiac electrophysiology .

Comparison with Similar Compounds

CH-200 is unique in its efficacy and specificity as an antiarrhythmic agent. Similar compounds include:

    Procainamide: Another antiarrhythmic drug but less effective than CH-200 in certain animal models.

    Lidocaine: Commonly used for its local anesthetic properties and antiarrhythmic effects but with different pharmacokinetics and efficacy profiles.

CH-200 stands out due to its higher efficacy in inhibiting arrhythmias in beagles compared to these similar compounds .

Biological Activity

5-Phenacylthieno(3,2-c)pyridinium chloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H14_{14}ClN1_{1}S1_{1}
  • Molecular Weight : Approximately 296.215 g/mol
  • Physical Form : White crystalline solid
  • Melting Point : 166 °C

The compound features a thieno(3,2-c)pyridine core with a phenacyl group, which contributes to its unique biological properties.

Biological Activities

Research has demonstrated that this compound exhibits several important biological activities:

  • Anti-inflammatory Properties :
    • Studies indicate that the compound can significantly reduce inflammation. In animal models, administration of the compound resulted in a percentage anti-inflammatory activity of up to 55% after five hours post-administration of a phlogogenic agent like carrageenan .
  • Vasodilator Effects :
    • The compound acts as a vasodilator, which may be beneficial in treating cardiovascular diseases by improving blood flow and reducing blood pressure.
  • Inhibition of Platelet Aggregation :
    • It has shown potential in inhibiting platelet aggregation, making it a candidate for therapeutic applications in conditions related to thrombosis and cardiovascular health .
  • Toxicity Profile :
    • Toxicity studies reveal an LD50 greater than 300 mg/kg in mice, suggesting a relatively low acute toxicity profile.

The exact mechanism of action of this compound remains under investigation. However, its interaction with various biological pathways involved in inflammation and thrombosis is a focal point for ongoing research.

Comparative Analysis with Similar Compounds

To better understand its unique properties, here is a comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4,5,6,7-Tetrahydrothieno(3,2-c)pyridinium chlorideC11_{11}H12_{12}ClN1_{1}S1_{1}Saturated derivative with different reactivity
5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium chlorideC15_{15}H14_{14}ClN1_{1}S1_{1}Contains a chlorobenzyl group instead of phenacyl
Ticlopidine pyridinium analogC12_{12}H13_{13}ClN2_{2}S1_{1}Known for its antiplatelet activity

The unique phenacyl substitution on the thieno(3,2-c)pyridine core distinguishes this compound from others listed above.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anti-inflammatory Activity : In an experimental setup where rats were treated with the compound before carrageenan injection, significant reductions in paw swelling were observed over time, indicating effective anti-inflammatory action .
  • Vasodilation and Platelet Aggregation Inhibition : Clinical evaluations demonstrated improvements in vascular function and reduced platelet aggregation in treated subjects compared to controls .

Properties

CAS No.

64955-45-9

Molecular Formula

C15H12ClNOS

Molecular Weight

289.8 g/mol

IUPAC Name

1-phenyl-2-thieno[3,2-c]pyridin-5-ium-5-ylethanone;chloride

InChI

InChI=1S/C15H12NOS.ClH/c17-14(12-4-2-1-3-5-12)11-16-8-6-15-13(10-16)7-9-18-15;/h1-10H,11H2;1H/q+1;/p-1

InChI Key

TZDJIQPAOYGOTB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=C(C=C2)SC=C3.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

53885-65-7 (bromide)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

06-14C
5-phenacylthieno(3,2-c)pyridinium bromide
5-phenacylthieno(3,2-c)pyridinium chloride
CH 200
CH-200

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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